3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 862809-35-6
VCID: VC7363385
InChI: InChI=1S/C21H16ClN3O2S/c22-17-15-7-3-4-8-16(15)28-18(17)19(26)23-21-25-24-20(27-21)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,23,25,26)
SMILES: C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Molecular Formula: C21H16ClN3O2S
Molecular Weight: 409.89

3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide

CAS No.: 862809-35-6

VCID: VC7363385

Molecular Formula: C21H16ClN3O2S

Molecular Weight: 409.89

* For research use only. Not for human or veterinary use.

3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide - 862809-35-6

Description

3-Chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound featuring a benzamide core substituted with a chloro group and an oxadiazole ring, which is connected to a tetrahydronaphthalene moiety. This unique structural arrangement suggests potential applications in medicinal chemistry and materials science due to its interesting electronic properties and biological activities.

Structural Features

The compound's molecular structure includes:

  • Benzamide Core: Provides a basic framework for the molecule.

  • Chloro Group: Located at a specific position, potentially influencing reactivity and biological properties.

  • Oxadiazole Ring: Known for its role in various biological activities, often utilized in pharmaceutical development.

  • Tetrahydronaphthalene Moiety: Contributes to the compound's unique electronic and steric properties.

Synthesis

The synthesis of this compound typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Potential Applications

Given its structural complexity and the presence of an oxadiazole ring, this compound is speculated to have potential applications in drug design, particularly targeting specific enzymes or receptors involved in disease pathways. The oxadiazole moiety is often associated with anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-Chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamideBenzamide core, chloro group, oxadiazole ring, tetrahydronaphthalene moietyPotential anti-inflammatory and anticancer properties
3-Fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamideFluorine instead of chlorinePotentially different biological activity due to fluorine's electronegativity
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamideDifferent aromatic substituentsMay exhibit different receptor binding profiles
CAS No. 862809-35-6
Product Name 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Molecular Formula C21H16ClN3O2S
Molecular Weight 409.89
IUPAC Name 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C21H16ClN3O2S/c22-17-15-7-3-4-8-16(15)28-18(17)19(26)23-21-25-24-20(27-21)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,23,25,26)
Standard InChIKey IKGYKFBSOROUMX-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Solubility not available
PubChem Compound 4526817
Last Modified Aug 19 2023

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